
4-(5-Nonyl)pyridine
Overview
Description
4-(5-Nonyl)pyridine is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of pyridine, where the pyridine ring is substituted at the fourth position with a 1-butylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Nonyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with 1-bromo-1-butylpentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Nonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the ortho and para positions relative to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Organic Synthesis
4-(5-Nonyl)pyridine serves as a reagent in organic synthesis. Its derivatives are utilized in creating complex organic molecules through various reactions, including:
- Oxidation : Producing more complex derivatives.
- Reduction : Converting N-oxides back to parent pyridine compounds.
- Substitution : Participating in reactions that lead to various substituted products.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with metals. These complexes are valuable in catalysis and materials science.
Research has indicated potential biological activities for this compound, including:
- Antimicrobial properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer potential : Investigations into its mechanism of action suggest it may influence cellular pathways related to cancer proliferation.
Extraction Processes
This compound has been employed in the extraction of metals from ores. For example, it has been used effectively in:
- Gold extraction : As part of mineral acid extraction systems, demonstrating superior performance compared to traditional extractants .
- Molybdenum recovery : Studies have shown its efficacy in extracting molybdenum from mineral acid solutions .
Case Study 1: Gold Extraction
A study by Iqbal et al. demonstrated that this compound significantly improved gold recovery rates in mineral acid extraction systems when compared to other extractants . The research highlighted its efficiency in forming stable complexes with gold ions.
Case Study 2: Molybdenum Recovery
Research published in AK Journals explored the use of this compound for recovering molybdenum(VI) from mineral acids. The results indicated that this compound could effectively extract molybdenum from complex mixtures, showcasing its potential for industrial applications .
Mechanism of Action
The mechanism of action of 4-(5-Nonyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the butylpentyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(5-Nonyl)pyridine: Similar in structure but with a different alkyl chain length.
4-(1-Hexylheptyl)pyridine: Another derivative with a longer alkyl chain.
4-(1-Octyloctyl)pyridine: Features an even longer alkyl chain.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it suitable for specific applications where other derivatives may not be as effective.
Biological Activity
4-(5-Nonyl)pyridine, also known as 4-(nonan-5-yl)pyridin-2-amine, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a nonyl chain at the 5-position of the pyridine ring, which influences its chemical reactivity and biological activity. The unique alkyl chain length contributes to its distinct properties compared to other pyridine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, its effectiveness against Gram-positive bacteria such as Bacillus cereus has been documented, demonstrating higher sensitivity compared to Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by interacting with specific enzymes, potentially inhibiting their activity. This mechanism suggests that it could serve as a therapeutic agent in conditions characterized by inflammation.
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. In vitro assessments on various human cancer cell lines revealed antiproliferative effects, indicating its potential as a candidate for cancer treatment . The compound's ability to influence cell proliferation could be linked to its structural characteristics and interaction with cellular targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Redox Activity : As an oxidizing agent, it may participate in redox reactions that affect cellular functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(1-Butylhexyl)pyridin-2-ylamine | Shorter alkyl chain | Moderate antimicrobial properties |
4-(1-Butylheptyl)pyridin-2-ylamine | Similar structure but different alkyl length | Limited anti-inflammatory effects |
4-(5-Nonyl)-pyridine N-oxide | Oxidized form of the parent compound | Enhanced antimicrobial properties |
This table illustrates how variations in alkyl chain length and functional groups can significantly influence biological activities.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Bacillus cereus, with a minimum inhibitory concentration (MIC) determined through serial dilution methods .
- Anti-inflammatory Research : In vitro experiments indicated that the compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, suggesting its potential role in treating inflammatory diseases.
- Anticancer Evaluation : A series of tests on human cancer cell lines showed that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What is the role of 4-(5-Nonyl)pyridine in the extraction of rare earth elements (REEs) and uranium?
- Methodological Answer : this compound is utilized as a co-solvent in liquid-liquid extraction systems to isolate REEs (e.g., La, Ce, Nd) and uranium from ores. Its nonpolar alkyl chain enhances hydrophobicity, improving phase separation, while the pyridine ring coordinates with metal ions via π–π interactions. Neutron activation analysis (NAA) is commonly employed post-extraction for quantification .
Q. What analytical techniques validate the purity and structure of synthesized this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) assesses purity. Vibrational modes, such as C-H stretching (2900–3000 cm⁻¹) and pyridine ring breathing (~995 cm⁻¹), are characterized via FT-IR, with computational validation using DFT/B3LYP methods .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer : Synthesis typically involves alkylation of pyridine precursors using 5-nonyl halides under inert atmospheres (e.g., N₂). Catalytic bases like K₂CO₃ facilitate nucleophilic substitution. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) ensure high yield (>75%) and purity .
Q. What safety protocols are essential for handling this compound in laboratories?
- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and store under inert atmospheres (argon) to prevent oxidation. Hazard statements (H315/H319) indicate skin/eye irritation risks. Emergency protocols include rinsing with water and consulting safety data sheets (SDS) .
Advanced Research Questions
Q. How does the hydrate-solvate mechanism govern this compound’s extraction efficiency for actinides?
- Methodological Answer : The compound extracts U(VI) and Pu(VI) via coordination with the pyridine N-oxide group, forming [R₃N⁺O⁻][NO₃⁻] ion pairs in acidic media. Solvent extraction studies (e.g., using HNO₃) coupled with UV-Vis spectroscopy quantify extraction constants (log K ~3.5–4.2) and hydration effects .
Q. What computational methods predict the electronic properties of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) with B3LYP/B3PW91 hybrid functionals and 6-311+G(d,p) basis sets calculates frontier molecular orbitals (FMOs), HOMO-LUMO gaps (~6.08 eV), and global reactivity descriptors (e.g., electrophilicity index). Solvent effects are modeled via IEF-PCM for aqueous systems .
Q. How do structural modifications (e.g., alkyl chain length) affect this compound’s selectivity for REEs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that longer alkyl chains (e.g., nonyl vs. pentyl) increase lipophilicity, enhancing phase transfer of REEs. Competitive extraction experiments with Eu(III)/Ce(III) in HNO₃ show selectivity ratios (β) >2.0 for optimized derivatives .
Q. What spectroscopic techniques elucidate this compound’s interaction with metal ions?
- Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy identifies coordination geometries (e.g., octahedral UO₂²⁺ complexes). FT-IR shifts in pyridine ring vibrations (e.g., 1600–1450 cm⁻¹) confirm metal-ligand binding, validated by DFT simulations .
Q. How does solvent polarity influence the electronic spectra of this compound?
- Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) predicts solvatochromic shifts. In water, absorption maxima redshift (246 nm vs. gas-phase 256 nm) due to stabilized excited states. Oscillator strengths (f=0.0087 in H₂O) correlate with solvent dielectric constants .
Q. What role does the nonyl chain play in minimizing co-extraction of interfering ions (e.g., Fe³⁺)?
Properties
IUPAC Name |
4-nonan-5-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGHKBXRIOBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062745 | |
Record name | 4-(1-Butylpentyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-47-9 | |
Record name | 4-(1-Butylpentyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2961-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Butylpentyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(1-butylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(1-Butylpentyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-butylpentyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-BUTYLPENTYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ0RR6POX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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